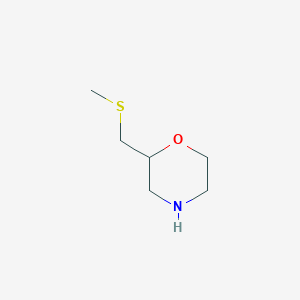
2-((Methylthio)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylthio)methyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)morpholine typically involves the reaction of morpholine with methylthiomethyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and methylthiomethyl chloride
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dichloromethane or toluene.
Procedure: Morpholine is dissolved in the solvent, and the base is added to the solution. Methylthiomethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: 2-((Methylthio)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Morpholine derivatives without the methylthio group
Substitution: Compounds with different functional groups replacing the methylthio group
科学的研究の応用
2-((Methylthio)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-((Methylthio)methyl)morpholine exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
2-((Methylthio)methyl)morpholine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Morpholine, thiomorpholine, and other substituted morpholines.
Uniqueness: The presence of the methylthio group imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological activities, distinguishing it from other morpholine derivatives.
特性
分子式 |
C6H13NOS |
|---|---|
分子量 |
147.24 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-7-2-3-8-6/h6-7H,2-5H2,1H3 |
InChIキー |
PYPAWYORLRKCAH-UHFFFAOYSA-N |
正規SMILES |
CSCC1CNCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

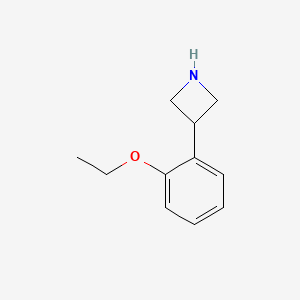
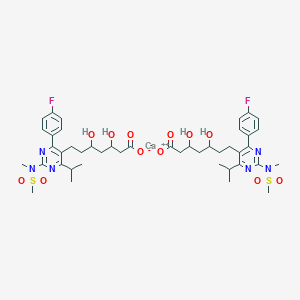

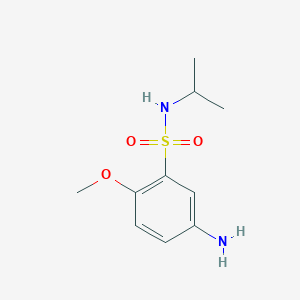



![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)


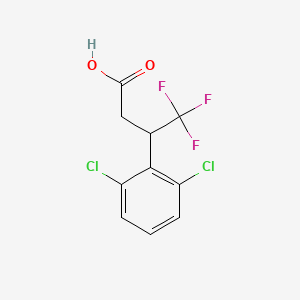
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
